

# physical and chemical properties of 5-Methoxyquinolin-2(1H)-one

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## Compound of Interest

Compound Name: 5-Methoxyquinolin-2(1H)-one

Cat. No.: B178323

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## An In-depth Technical Guide to 5-Methoxyquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **5-Methoxyquinolin-2(1H)-one**. The information is curated for researchers, scientists, and professionals in the field of drug development, presenting quantitative data, experimental protocols, and key structural information.

## Core Physical and Chemical Properties

**5-Methoxyquinolin-2(1H)-one**, with the CAS Number 70450-83-8 and the molecular formula  $C_{10}H_9NO_2$ , is a quinolinone derivative. While comprehensive experimental data for this specific compound is limited in publicly available literature, the following tables summarize the available and predicted information.

Table 1: Physical Properties of **5-Methoxyquinolin-2(1H)-one**

Property	Value	Source/Method
Molecular Weight	175.18 g/mol	Calculated
Melting Point	188-190 °C	Predicted[1]
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	

Table 2: Chemical Identifiers for **5-Methoxyquinolin-2(1H)-one**

Identifier	Value
CAS Number	70450-83-8
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO <sub>2</sub>
IUPAC Name	5-methoxyquinolin-2(1H)-one
InChI	InChI=1S/C10H9NO2/c1-13-8-4-2-3-7-6(8)5-9(12)11-10(7)11/h2-5H,1H3,(H,11,12)
InChIKey	Not available
Canonical SMILES	<chem>COC1=CC=CC2=C1C=CC(=O)N2</chem>

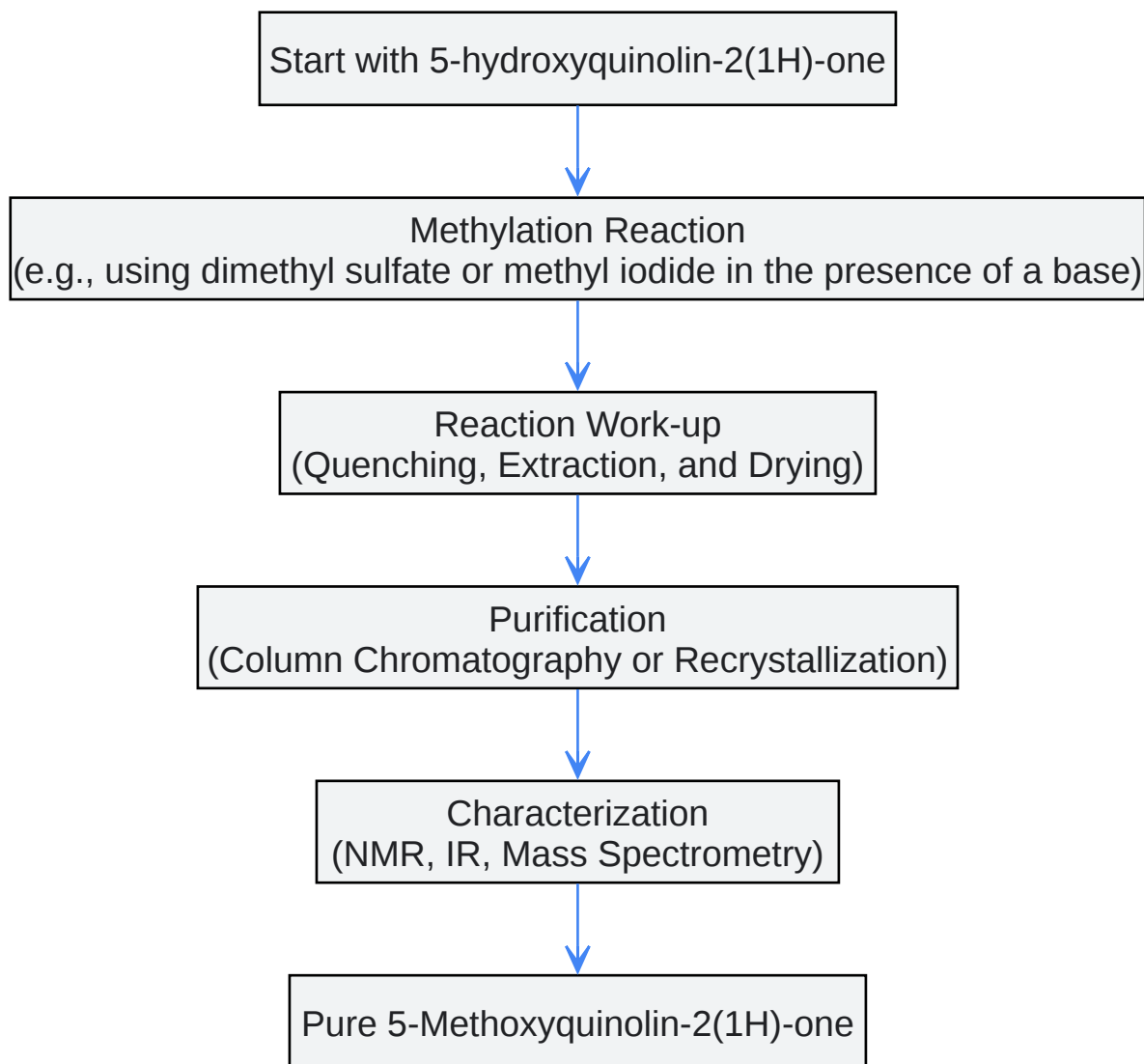
## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **5-Methoxyquinolin-2(1H)-one** are not readily available. However, based on the synthesis of analogous quinolinone derivatives, a plausible synthetic route and purification methods can be proposed.

## Proposed Synthesis of 5-Methoxyquinolin-2(1H)-one

A common method for the synthesis of quinolin-2(1H)-ones is through the cyclization of substituted anilines. A potential route to **5-Methoxyquinolin-2(1H)-one** could involve the methylation of its corresponding hydroxy precursor, 5-hydroxyquinolin-2(1H)-one.

Workflow for the Proposed Synthesis:



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Caption: Proposed workflow for the synthesis of **5-Methoxyquinolin-2(1H)-one**.

Detailed Steps:

- Starting Material: Begin with 5-hydroxyquinolin-2(1H)-one.
- Methylation: Dissolve 5-hydroxyquinolin-2(1H)-one in a suitable solvent (e.g., acetone, DMF). Add a base (e.g., potassium carbonate) followed by a methylating agent (e.g.,

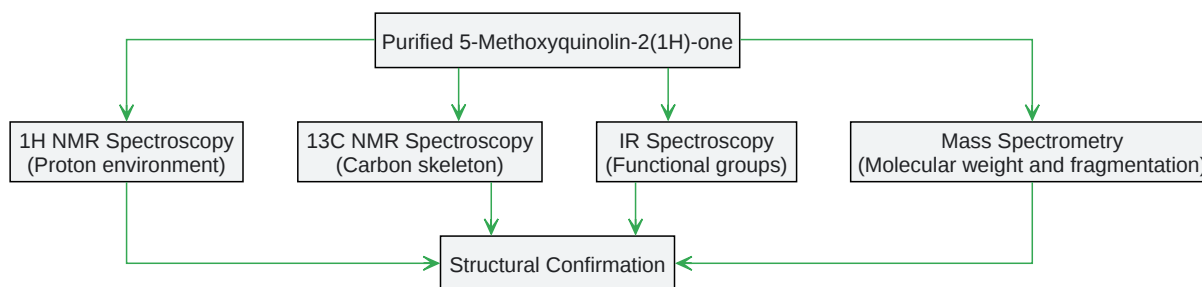
dimethyl sulfate or methyl iodide). The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by Thin Layer Chromatography (TLC).

- **Work-up:** Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
- **Purification:** The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent.

## Spectroscopic Analysis

The structure of the synthesized **5-Methoxyquinolin-2(1H)-one** would be confirmed using various spectroscopic techniques.

Workflow for Spectroscopic Analysis:



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Caption: Workflow for the spectroscopic characterization of **5-Methoxyquinolin-2(1H)-one**.

Expected Spectral Data:

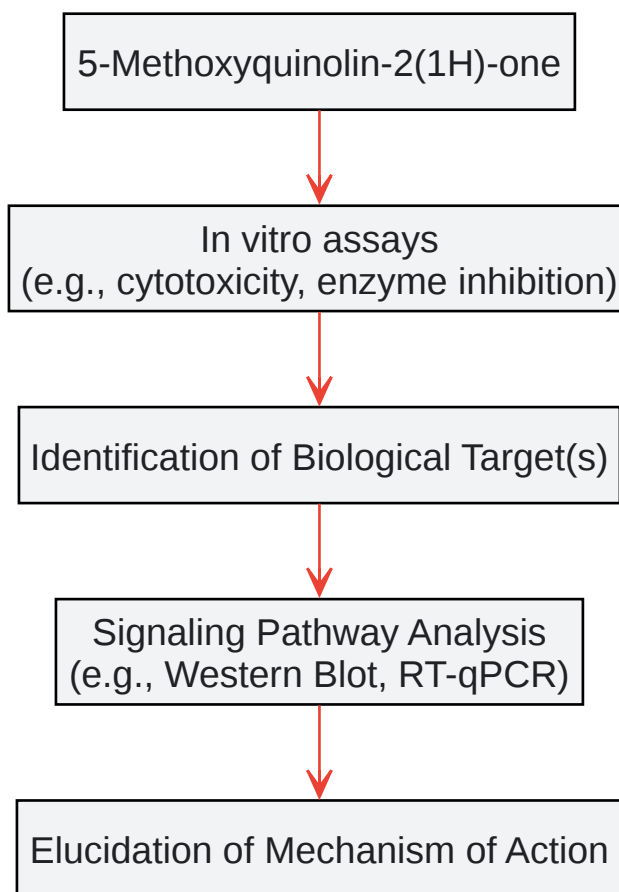
- $^1\text{H}$  NMR: The spectrum would be expected to show signals for the aromatic protons on the quinolinone ring system, a singlet for the methoxy group protons, and a broad singlet for the N-H proton.
- $^{13}\text{C}$  NMR: The spectrum would display signals for the carbonyl carbon, the aromatic carbons, and the methoxy carbon.
- IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching, C=O stretching of the lactam, C-O stretching of the methoxy group, and C-H stretching of the aromatic and methyl groups.
- Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the quinolinone structure.

## Biological Activity and Signaling Pathways

While the specific biological activity of **5-Methoxyquinolin-2(1H)-one** is not extensively documented, the quinolinone scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of quinolin-2(1H)-one have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Some quinoline derivatives have been shown to modulate various signaling pathways. For instance, certain indolo[2,3-b]quinoline derivatives have been investigated for their potential to inhibit the PI3K/AKT/mTOR signaling pathway in cancer cells.

Logical Relationship for Investigating Biological Activity:



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Caption: Logical workflow for investigating the biological activity of **5-Methoxyquinolin-2(1H)-one**.

Further research is required to elucidate the specific biological targets and mechanisms of action of **5-Methoxyquinolin-2(1H)-one**. The information provided in this guide serves as a foundational resource for researchers and scientists interested in exploring the potential of this and related compounds in drug discovery and development.

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## References

- 1. 4-Hydroxy-5-Methoxy-1-Methylquinolin-2(1H)-One [myskinrecipes.com]
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